molecular formula C20H21N3O2 B2591284 N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 812641-48-8

N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2591284
CAS No.: 812641-48-8
M. Wt: 335.407
InChI Key: NNWZEAXSHFSEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, which share structural features with N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, have been extensively studied for their antituberculosis activity. These studies reveal a broad range of structural diversity and suggest that the antituberculosis activity of organotin complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, and compound structure. Triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, possibly due to reduced toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Environmental Persistence and Toxicology

The environmental fate and toxicology of brominated flame retardants (BFRs) have been the subject of considerable research. BFRs, like the compound , are used widely in consumer goods for their flame-retardant properties. However, their environmental persistence and potential for bioaccumulation raise concerns about their effects on human health and ecosystems. Research in this area aims to better understand the environmental fate of these compounds and to identify safer alternatives (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical and Bioanalytical Methods

The development of analytical and bioanalytical methods for detecting and quantifying this compound and related compounds is crucial for both environmental monitoring and pharmacological research. These methods enable the study of the pharmacokinetics, distribution, metabolism, and excretion of these compounds in biological systems, as well as their presence in the environment. Recent advancements in techniques such as high-performance liquid chromatography, gas chromatography, and mass spectrometry have significantly improved the accuracy and sensitivity of these analyses (Brandt & Martins, 2010).

Pharmacological Applications

The pharmacological applications of compounds structurally related to this compound are vast. Research has explored their potential use in treating a variety of conditions, including neurodegenerative diseases, cancer, and infectious diseases. These studies aim to understand the mechanisms of action, efficacy, and safety of these compounds in clinical settings. For example, the role of indole derivatives in hepatic protection and regeneration has been investigated, highlighting their potential in treating liver diseases (Wang et al., 2016).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-6-5-7-14(2)18(13)23-20(25)19(24)21-11-10-15-12-22-17-9-4-3-8-16(15)17/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWZEAXSHFSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322569
Record name N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

812641-48-8
Record name N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.